molecular formula C10H9N3O2 B2953666 N1-(2-cyanophenyl)-N2-methyloxalamide CAS No. 898355-98-1

N1-(2-cyanophenyl)-N2-methyloxalamide

Cat. No.: B2953666
CAS No.: 898355-98-1
M. Wt: 203.201
InChI Key: JSIXLEUUTACNAZ-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-methyloxalamide: is an organic compound that belongs to the class of oxalamides It is characterized by the presence of a cyano group attached to a phenyl ring and a methyloxalamide moiety

Mechanism of Action

Target of Action

N1-(2-cyanophenyl)-N2-methyloxalamide, also known as N’-(2-cyanophenyl)-N-methyloxamide, is a complex compound with a diverse range of targets. One of its primary targets is the AMPA glutamate receptor . This receptor plays a crucial role in the central nervous system, particularly in regulating synaptic transmission and maintaining neuronal excitation .

Mode of Action

The compound acts as a non-competitive antagonist of the AMPA glutamate receptor . This means it binds to a site on the receptor that is distinct from the active site, altering the receptor’s conformation and preventing the binding of the neurotransmitter glutamate . As a result, neuronal excitation is decreased .

Biochemical Pathways

The action of this compound on the AMPA glutamate receptor affects several biochemical pathways. By inhibiting neuronal excitation, it can impact pathways related to neurotransmission and synaptic plasticity . The downstream effects of this action can include changes in cognitive function, memory, and learning .

Pharmacokinetics

Similar compounds are known to undergo processes likehydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . These processes can affect the compound’s bioavailability and its overall effect in the body .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its role as an AMPA glutamate receptor antagonist . By inhibiting neuronal excitation, it can lead to decreased psychomotor performance . This can manifest in various ways, depending on the specific context and the individual’s overall health and neurological status .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-(2-cyanophenyl)-N2-methyloxalamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the cyano group or other functional groups are replaced by different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the oxalamide.

    Reduction: Reduced forms of the oxalamide, potentially leading to amine derivatives.

    Substitution: Substituted oxalamides with different functional groups.

Scientific Research Applications

Chemistry: N1-(2-cyanophenyl)-N2-methyloxalamide is used as a building block in the synthesis of heterocyclic compounds. It serves as a precursor for the formation of various quinazoline and benzodiazocine derivatives .

Biology: In biological research, this compound is studied for its potential pharmacological activities, including its effects on the central nervous system and its role as a calcium sensitizing agent .

Medicine: The compound is investigated for its potential therapeutic applications, such as its antihypertensive, anti-inflammatory, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a cyano group and a methyloxalamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-12-9(14)10(15)13-8-5-3-2-4-7(8)6-11/h2-5H,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIXLEUUTACNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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